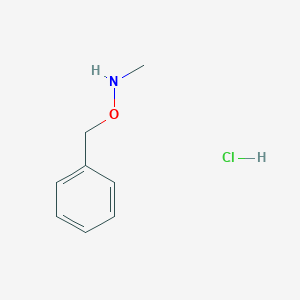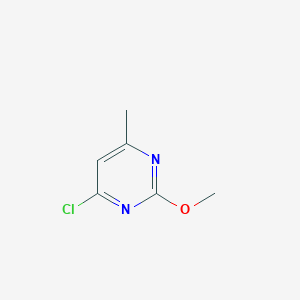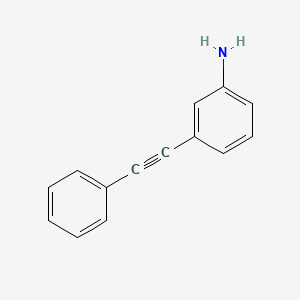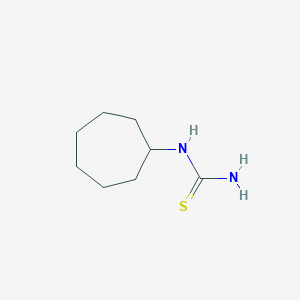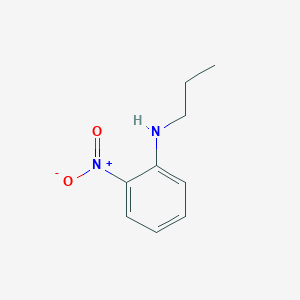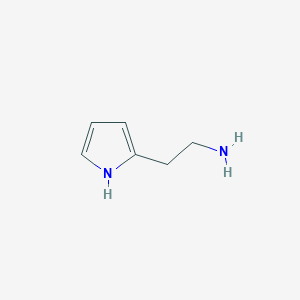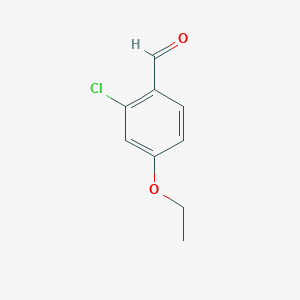
2-Chloro-4-ethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethoxybenzaldehyde is a chemical compound with the CAS Number: 245368-31-4 . It has a molecular weight of 184.62 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Vibrational Dynamics and INS Spectroscopy
2-Chloro-4-ethoxybenzaldehyde has been studied for its vibrational dynamics using INS spectroscopy and periodic DFT calculations. This research provides insights into the vibrational modes and potential energy barriers in such compounds, aiding in the understanding of their dynamic properties in the solid state (Ribeiro-Claro et al., 2021).
Antibacterial Activity of Schiff Bases
Research on Schiff bases, which can be derived from this compound, has shown significant antibacterial properties. These studies focus on the synthesis of such bases and their potential applications in combating bacterial pathogens (Chohan et al., 2003).
Raman Spectroscopy in Binary Mixtures
Raman spectroscopic studies have been conducted on binary mixtures involving 4-ethoxybenzaldehyde, closely related to this compound. These studies help in understanding the molecular interactions in such mixtures, which is crucial for various applications in chemical engineering and materials science (Ramakrishnan et al., 2009).
Photodegradation Studies
Research on the photodegradation of compounds similar to this compound, such as 2-ethylhexyl 4-methoxycinnamate, provides insights into the stability and degradation pathways of these compounds under various environmental conditions. This knowledge is critical for their application in fields like pharmaceuticals and materials science (Gackowska et al., 2014).
Solubility and Activity Coefficient Studies
The solubility and activity coefficients of compounds structurally similar to this compound, like 5-chlorovanillin, have been studied. These studies are crucial for understanding the physicochemical properties of these compounds, which impacts their formulation and application in various industries (Larachi et al., 2000).
Catalytic Applications
Research has also been done on the encapsulation of complexes involving components like 2-hydroxy-3-methoxybenzaldehyde in zeolite Y. Such studies explore the potential of these complexes as catalysts in chemical reactions, highlighting their efficiency and reusability (Ghorbanloo & Alamooti, 2017).
Synthesis and Chemical Transformation
The synthesis of compounds like o-ethoxybenzaldehyde, related to this compound, has been extensively studied. These syntheses provide valuable information for the production of similar compounds and their subsequent chemical transformations (Zhang Zhan-ji, 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing the compound’s mist or vapors and washing skin thoroughly after handling .
Wirkmechanismus
Target of Action
It’s known that similar compounds can interact with various enzymes and proteins in the body, particularly those involved in oxidation and reduction reactions .
Mode of Action
2-Chloro-4-ethoxybenzaldehyde, like other benzaldehydes, can undergo nucleophilic substitution reactions at the benzylic position . This interaction with its targets can lead to various changes in the biochemical environment .
Biochemical Pathways
Benzaldehydes are known to participate in various biochemical pathways, including those involving oxidation and reduction reactions .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular levels, including alterations in enzyme activity and protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-ethoxybenzaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to the formation of imines. These interactions can affect the structure and function of proteins, potentially altering their enzymatic activity. Additionally, this compound can undergo oxidation-reduction reactions, further influencing biochemical pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression. It can also affect metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as an inhibitor by forming a stable adduct with the enzyme, preventing substrate binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into corresponding acids. The compound can also interact with cofactors like NAD+ or NADP+, influencing redox reactions within the cell. These interactions can affect metabolic flux and the levels of metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by these interactions, affecting its bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins. These interactions can influence the compound’s biochemical properties and cellular effects .
Eigenschaften
IUPAC Name |
2-chloro-4-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPPYKPFJLRNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245368-31-4 |
Source


|
| Record name | 2-chloro-4-ethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
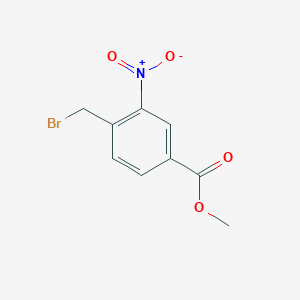
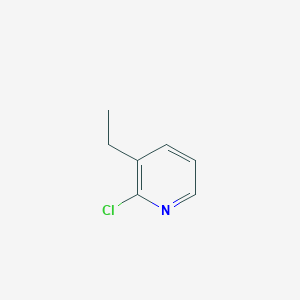
![10-Oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylic acid](/img/structure/B1356616.png)
